4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
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Overview
Description
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The pyrazole moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .
Comparison with Similar Compounds
- 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole
- 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)triazole
Comparison: Compared to similar compounds, 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This structural combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3 |
InChI Key |
SFZVZRYYRUBLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC(=C2)Br)C |
Origin of Product |
United States |
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